5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol
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Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenol group substituted with a dimethylsulfamoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol typically involves the introduction of the dimethylsulfamoyl group onto a phenol derivative. One common method is through the reaction of 3-nitro-2-methylphenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas. The final step involves the sulfonation of the amino group to form the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dimethylsulfamoyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol
- 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol
- 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol
Uniqueness
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-7-8-13(10-15(11)17)12-5-4-6-14(9-12)20(18,19)16(2)3/h4-10,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLUDIQSEKHSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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